molecular formula C13H16N2O2 B1391364 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde CAS No. 58287-81-3

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde

Cat. No. B1391364
CAS RN: 58287-81-3
M. Wt: 232.28 g/mol
InChI Key: OGAXSLQHPXYBED-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazine-1-carbonyl)benzaldehyde” is a chemical compound . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .

Scientific Research Applications

Fragmentation and Mass Spectrometry

In a study by Chai et al. (2017), the fragmentation of protonated 1-benzoylamines, including 1-benzoyl-4-methylpiperazine, was investigated using electrospray ionization tandem mass spectrometry. The research found that the dominant fragmentation pathway was amide bond cleavage, forming benzoyl cation and neutral amine. This study is relevant for understanding the behavior of 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde in mass spectrometric analyses (Chai, Shao, Wang, & Wang, 2017).

Synthesis of Schiff Base Derivatives

Research by Ay (2016) focused on the synthesis of new Schiff bases from 1-amino-4-methylpiperazine and various aromatic aldehydes, including the study of their structural characteristics through techniques like FTIR and NMR. This work contributes to the understanding of how 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde might react in the formation of Schiff bases (Ay, 2016).

Photocatalysis in Organic Synthesis

Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride, an environmentally friendly process. Although not directly involving 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde, this research provides insights into potential photocatalytic applications for related compounds (Lima, Silva, Silva, & Faria, 2017).

Carbonylation of Hydrocarbons

Sakakura et al. (1990) explored the carbonylation of hydrocarbons into aldehydes, including benzaldehydes, using catalytic methods. This research could be relevant for understanding the chemical pathways and reactions in which 4-(4-Methylpiperazine-1-carbonyl)benzaldehyde might be involved (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride”, indicates that it may cause eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAXSLQHPXYBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238743
Record name 4-[(4-Methyl-1-piperazinyl)carbonyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazine-1-carbonyl)benzaldehyde

CAS RN

58287-81-3
Record name 4-[(4-Methyl-1-piperazinyl)carbonyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58287-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-1-piperazinyl)carbonyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from N-methylpiperazine and 4-formylbenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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